molecular formula C15H18BNO4 B13987810 2-(3-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

2-(3-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Cat. No.: B13987810
M. Wt: 287.12 g/mol
InChI Key: PWMNONKZFIUZBK-UHFFFAOYSA-N
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Description

2-(3-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is a complex organic compound that features a boronic ester group. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile typically involves multiple steps. One common method includes the following steps:

    Formation of the Boronic Ester Group: This step involves the reaction of a phenol derivative with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the boronic ester derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Addition of the Acetonitrile Group: The final step involves the nucleophilic substitution of the formylated boronic ester with acetonitrile in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.

    Substitution: Aryl or vinyl halides, palladium catalyst, base (e.g., K2CO3), organic solvent (e.g., toluene).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-(3-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly those that require boronic ester intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile primarily involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The formyl group can also undergo various transformations, further expanding its utility in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure with a methoxy group instead of a formyl group.

    N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Contains a methoxybenzyl group instead of a formyl group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a fluoro group and a benzoate ester instead of a formyl group.

Uniqueness

The uniqueness of 2-(3-Formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile lies in its combination of a formyl group and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form reversible covalent bonds with nucleophiles also enhances its utility in various applications, from drug development to materials science.

Properties

Molecular Formula

C15H18BNO4

Molecular Weight

287.12 g/mol

IUPAC Name

2-[3-formyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile

InChI

InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)13-11(10-18)6-5-7-12(13)19-9-8-17/h5-7,10H,9H2,1-4H3

InChI Key

PWMNONKZFIUZBK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2OCC#N)C=O

Origin of Product

United States

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